ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as ethyl, methylbenzylidene, and diphenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole derivative undergoes cyclization with a suitable β-dicarbonyl compound to form the thiazolopyrimidine core.
Introduction of Substituents: The desired substituents, such as the ethyl, methylbenzylidene, and diphenyl groups, are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.
Final Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic cores.
Diphenyl Compounds: Compounds with diphenyl groups attached to different molecular frameworks.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the thiazolopyrimidine core, along with the ethyl, methylbenzylidene, and diphenyl groups, makes it a versatile compound with diverse applications in scientific research.
Properties
Molecular Formula |
C29H24N2O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O3S/c1-3-34-28(33)24-25(21-10-6-4-7-11-21)30-29-31(26(24)22-12-8-5-9-13-22)27(32)23(35-29)18-20-16-14-19(2)15-17-20/h4-18,26H,3H2,1-2H3/b23-18- |
InChI Key |
WYKGOFHUDLNSOS-NKFKGCMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)C)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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